1-(Azidoacetyl)indoline

Descripción

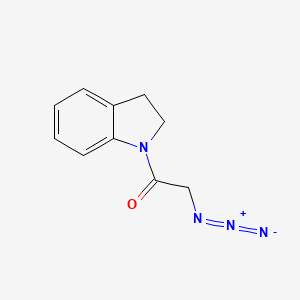

Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNJXXGSVGOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Azidoacetyl Indoline

Reactivity of the Azide (B81097) Functional Group

The azide group (-N₃) is an energy-rich functional group known for its versatile reactivity. It serves as a precursor for various nitrogen-containing structures through cycloaddition, reduction, and substitution pathways.

1,3-Dipolar Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole, enabling it to participate in 1,3-dipolar cycloaddition reactions. This transformation is fundamental in "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The most prominent reaction of this class for azides is the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which allows the reaction to proceed with high regioselectivity and under mild conditions. For 1-(Azidoacetyl)indoline, this reaction provides a reliable method for conjugation and the synthesis of more complex heterocyclic systems.

| Reaction Type | Reactant | Catalyst (Typical) | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH) | Copper(I) source, e.g., CuSO₄/Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal or Internal Alkyne | Ruthenium(II) complex, e.g., Cp*RuCl(PPh₃)₂ | 1,5-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivative | None (Strain-driven) | Fused triazole system |

Reduction Reactions of the Azide to Amine

The azide group can be efficiently reduced to a primary amine, a cornerstone transformation in organic synthesis. This conversion of this compound would yield 1-(Aminoacetyl)indoline, a valuable intermediate for further functionalization, such as amide bond formation.

Two prevalent methods for this reduction are:

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis, usually with water, liberates the desired primary amine and triphenylphosphine oxide as a byproduct.

Catalytic Hydrogenation: A widely used and clean method involves the reaction of the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This reaction proceeds smoothly under mild conditions and produces the amine and nitrogen gas (N₂) as the only byproduct.

| Method | Reagents | Byproducts | Key Features |

| Staudinger Reaction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Triphenylphosphine oxide | Mild conditions; tolerates many functional groups that are sensitive to hydrogenation. |

| Catalytic Hydrogenation | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | Nitrogen gas (N₂) | Clean reaction with a gaseous byproduct; can sometimes reduce other functional groups. |

Substitution Reactions Involving the Azide Group

While the azide ion (N₃⁻) is an excellent nucleophile, the azide group in a molecule like this compound is not typically a good leaving group for direct nucleophilic substitution at the alpha-carbon. Instead, the reactivity of the azide is dominated by the cycloaddition and reduction pathways described above. Reactions that involve the formal substitution of the azide group often proceed through an initial reduction to the amine, which is then subjected to further reactions, or through more complex rearrangements under specific thermal or photochemical conditions that are outside the scope of standard synthetic transformations.

Reactivity of the Indoline (B122111) Core

The indoline core is essentially an N-acylated aniline (B41778) derivative fused to a five-membered ring. Its reactivity is characterized by the interplay between the electron-donating nitrogen atom and the somewhat electron-withdrawing N-acyl group.

Electrophilic Substitution on the Indoline Ring

The indoline ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The nitrogen atom, despite being acylated, still acts as an activating group and an ortho-, para-director. Due to steric hindrance from the fused ring at the ortho-position (C7), electrophilic attack occurs preferentially at the C6 position, which is para to the nitrogen atom. The N-azidoacetyl group moderates the reactivity of the ring compared to a simple N-alkylindoline, often leading to more controlled and selective reactions. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 6-substituted indoline derivative as the major product.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(Azidoacetyl)-6-nitroindoline |

| Bromination | Br₂ / Acetic Acid | 1-(Azidoacetyl)-6-bromoindoline |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(Azidoacetyl)-6-acylindoline |

Oxidation and Dehydrogenation of Indoline to Indole (B1671886)

A key transformation of the indoline core is its dehydrogenation (oxidation) to the corresponding aromatic indole system. nih.gov This reaction converts this compound into 1-(Azidoacetyl)indole, restoring the aromaticity of the five-membered heterocyclic ring. This transformation is synthetically valuable as it provides access to the indole scaffold, which is a privileged structure in medicinal chemistry. Several reagents can accomplish this oxidation, often under mild conditions. nih.gov The choice of oxidant can be crucial to avoid side reactions involving the azide group.

This dehydrogenation is a common strategy in the synthesis of complex indole-containing natural products and APIs. researchgate.net The reaction proceeds by the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring. nih.govresearchgate.net

| Oxidizing Agent | Typical Conditions |

| Manganese Dioxide (MnO₂) | Reflux in an inert solvent like benzene (B151609) or toluene |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Room temperature or mild heating in a solvent like dioxane or dichloromethane |

| Tetrapropylammonium Perruthenate (TPAP) with N-Methylmorpholine N-oxide (NMO) | Catalytic TPAP, stoichiometric NMO as co-oxidant, room temperature |

| Palladium on Carbon (Pd/C) | High temperature in the presence of a hydrogen acceptor (e.g., cinnamic acid) |

Integration of 1 Azidoacetyl Indoline in Modern Chemical Methodologies

Principles and Applications of Click Chemistry with Azidoindolines

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The azide (B81097) group of 1-(azidoacetyl)indoline is a key functional handle for these transformations, allowing for its conjugation to a variety of molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and reliability in forming stable triazole linkages. bioclone.netnih.gov This reaction involves the coupling of an azide, such as the one present in this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The process is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org

The mechanism proceeds through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring that subsequently rearranges to the stable triazole product. nih.gov This catalytic cycle results in a massive rate acceleration compared to the uncatalyzed thermal cycloaddition, allowing the reaction to proceed under mild, often aqueous conditions, across a wide pH range (4-12) and at ambient temperatures. organic-chemistry.org

The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, aromatic structure with a significant dipole moment and the ability to act as a hydrogen bond acceptor. nih.gov These properties make it a stable and predictable component in the architecture of larger molecules. The CuAAC reaction's high functional group tolerance and specificity make it an invaluable tool in drug discovery, bioconjugation, and materials science. bioclone.netnih.gov

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | Azide (e.g., from this compound) and a terminal alkyne |

| Catalyst | Copper(I) ions |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High reaction rate, high yield, specificity, mild reaction conditions |

| Applications | Bioconjugation, drug discovery, materials science, polymer chemistry |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.org This reaction utilizes cyclic alkynes, most notably cyclooctynes, where ring strain is the driving force for the reaction with azides. acs.orgmagtech.com.cn The significant energy released from the strained ring allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a metal catalyst.

SPAAC is a highly efficient and bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes. magtech.com.cn The reaction's kinetics can be finely tuned by modifying the structure of the cyclooctyne. nih.govnih.gov The absence of a toxic catalyst makes SPAAC particularly well-suited for applications in living cells and organisms, such as labeling biomolecules for imaging or tracking purposes. nih.govacs.org The reaction of an azidoindoline derivative with a strained alkyne would result in a stable triazole linkage, covalently connecting the indoline (B122111) moiety to a target molecule in a biological setting.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) required | No catalyst needed |

| Alkyne Reactant | Terminal alkyne | Strained cyclic alkyne (e.g., cyclooctyne) |

| Toxicity | Potential cytotoxicity due to copper | Generally considered non-toxic and biocompatible |

| Reaction Rate | Very fast | Fast, dependent on the strain of the cyclooctyne |

| Primary Application | In vitro synthesis, materials science | In vivo and in vitro bioconjugation, live-cell imaging |

Photo-click reactions introduce an additional layer of control, allowing the cycloaddition to be initiated by light. This spatiotemporal control is achieved by using a "caged" reactant that is unreactive until exposed to light of a specific wavelength. nih.govresearchgate.net For azide-alkyne cycloadditions, this often involves a photoprotected alkyne, such as a cyclopropenone. Upon irradiation, the cyclopropenone loses carbon monoxide to generate a highly reactive strained alkyne, which can then rapidly react with an azide like that on this compound. nih.gov

Another approach involves the photo-triggered formation of a reactive 1,3-dipole from precursors like tetrazoles, which can then react with alkenes. nih.gov While this is not a direct azide-alkyne reaction, it falls under the broader category of photo-click chemistry. For azidoindoline derivatives, the primary application of photo-click chemistry would be to conjugate them to specific locations within a material or biological sample with high precision, dictated by the pattern of light exposure. researchgate.netnih.gov This methodology is particularly valuable for patterning surfaces and creating complex polymer networks. nih.gov

Concepts and Scope of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can be performed inside living systems without interfering with native biological processes. acs.orgnih.gov These reactions rely on functional groups that are mutually reactive but are inert to the vast array of functional groups found in biological molecules. nih.govnih.gov

The azide group, as featured in this compound, is a premier example of a bioorthogonal handle. acs.orgmdpi.com Its utility stems from several key properties:

Small Size: The azide group is small and minimally perturbing to the structure and function of the molecule to which it is attached. mdpi.com

Abiotic Nature: Azides are virtually absent from naturally occurring metabolites and macromolecules, ensuring that they will not participate in unwanted side reactions. bioclone.net

Stability: The azide group is stable in aqueous environments and across a range of physiological conditions. mdpi.com

Specific Reactivity: It undergoes highly specific and efficient reactions with a select group of partners, primarily alkynes (via click chemistry) and phosphines (via the Staudinger ligation). nih.govmdpi.com

These characteristics allow researchers to introduce azido-functionalized molecules, such as derivatives of this compound, into cells or organisms and then selectively tag them with probes for imaging, isolation, or other downstream analyses. acs.orgnih.gov

The theoretical basis for the bioorthogonality of the azide group lies in its unique electronic structure and reactivity profile. As a soft electrophile, the azide group does not readily react with the abundant hard nucleophiles found in biological systems, such as water, amines, and thiols. nih.gov Its reactivity is instead directed towards specific, complementary partners like the soft nucleophiles found in phosphines or the activated dipolarophiles of terminal and strained alkynes. nih.gov

Role in Chemical Biology Research Tools (Methodological Focus)

The strategic incorporation of an azide moiety onto an indoline scaffold in the form of this compound creates a versatile chemical tool with significant potential in chemical biology. The utility of this compound is primarily derived from the bioorthogonal reactivity of the azide group, which allows for its selective chemical modification in complex biological environments. This section will focus on the methodological applications of this compound as a building block for developing sophisticated research tools.

The core principle behind the application of this compound lies in its ability to participate in "click chemistry" reactions. organic-chemistry.org These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for studying biological systems. nih.gov The two predominant forms of click chemistry involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govacs.org

This compound as a Versatile Chemical Handle:

The primary role of this compound in this context is to serve as a chemical handle that can be introduced into a molecule of interest. Once incorporated, the azide group acts as a latent reactive site for subsequent derivatization. This two-step strategy allows for the construction of complex molecular probes and bioconjugates that would be difficult to synthesize in a single step. nih.govmdpi.com

Key Methodological Applications:

Bioconjugation: this compound can be used to impart bioorthogonal reactivity to a variety of molecules, including peptides, small molecule ligands, and synthetic oligonucleotides. By first reacting this compound with a suitable functional group on the target molecule (e.g., an amine to form an amide bond), the entire molecule becomes "clickable". This azido-tagged molecule can then be selectively conjugated to another molecule bearing a terminal alkyne or a strained cyclooctyne. This methodology is foundational for creating complex biomolecular architectures.

Synthesis of Fluorescent Probes: The indoline core of this compound can be a component of a fluorophore or can be linked to one. mdpi.commdpi.com More commonly, the azidoacetyl group serves as a point of attachment for a fluorescent reporter molecule that contains a reactive alkyne. For instance, an alkyne-functionalized fluorophore can be "clicked" onto a biomolecule that has been pre-labeled with this compound. This modular approach allows for the facile generation of a diverse range of fluorescent probes for cellular imaging and other bioanalytical applications. researchgate.net

Protein Labeling and Modification: In targeted protein labeling, this compound could be used to modify a protein of interest. This could be achieved by attaching it to a ligand that binds to a specific protein or by incorporating it into a system that targets specific amino acid residues. Once the protein is labeled with the azidoacetylindoline moiety, it can be visualized by reaction with a fluorescent alkyne or used to attach other functional tags for pull-down assays or activity-based protein profiling.

Illustrative Data on Click Chemistry Reactions:

Table 1: Representative Characteristics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Value/Condition | Reference |

| Reaction Rate | High, with significant acceleration over uncatalyzed reaction | organic-chemistry.org |

| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | nih.gov |

| Solvent | Aqueous buffers, organic solvents, or mixtures | organic-chemistry.org |

| Temperature | Room temperature | nih.gov |

| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Functional Group Tolerance | High, compatible with most biological functional groups | organic-chemistry.org |

Table 2: Representative Characteristics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Typical Value/Condition | Reference |

| Reaction Rate | Generally slower than CuAAC but still efficient for biological labeling | nih.gov |

| Catalyst | Not required (metal-free) | nih.gov |

| Solvent | Aqueous buffers, compatible with living systems | acs.org |

| Temperature | Physiological temperatures (e.g., 37 °C) | acs.org |

| Regioselectivity | Forms a mixture of regioisomers of the triazole product | nih.gov |

| Biocompatibility | Excellent, widely used for live-cell imaging | acs.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for N Acylazidoindolines

Vibrational Spectroscopy Applications (e.g., IR, Raman) for Azide (B81097) and Amide Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive tool for identifying functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com For N-acylazidoindolines, these methods are particularly crucial for confirming the presence and integrity of the synthetically incorporated azide (–N₃) and amide (–C(O)N–) functionalities.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. According to selection rules, a vibration must result in a change in the molecular dipole moment to be IR-active. libretexts.org The azide and amide groups in 1-(Azidoacetyl)indoline have strong, characteristic absorption bands.

Azide Group (N₃): The most prominent feature for the azide group is its asymmetric stretching vibration (ν_as), which appears as a very strong and sharp absorption band typically in the range of 2100-2160 cm⁻¹. nih.gov This band is located in a relatively uncongested region of the spectrum, making it a highly reliable diagnostic peak for the successful incorporation of the azide moiety.

Amide Group (C=O): The amide I band, which is primarily due to the C=O stretching vibration, is another strong and characteristic absorption. For tertiary amides like the one in this compound, this band typically appears in the region of 1630-1680 cm⁻¹. Its precise position can be influenced by conjugation and the electronic environment.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). kurouskilab.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org While the amide C=O stretch is also observable in Raman spectra, the azide group provides a particularly useful signal.

Azide Group (N₃): In contrast to IR spectroscopy which strongly detects the asymmetric stretch, Raman spectroscopy is particularly sensitive to the symmetric stretching vibration (ν_s) of the azide group. This vibration, which is often weak or forbidden in the IR spectrum, typically appears as a strong band in the Raman spectrum around 1200-1350 cm⁻¹. The asymmetric stretch is also visible but is generally weaker in Raman than in IR. nih.gov

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, confirming the key functional groups essential to its structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Azide (R-N₃) | Asymmetric Stretch (ν_as) | 2100 - 2160 | Strong, Sharp | Weak to Medium |

| Azide (R-N₃) | Symmetric Stretch (ν_s) | 1200 - 1350 | Weak or Inactive | Strong |

| Amide (R-CO-NR'R'') | C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C. jchps.com

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the indoline (B122111) ring, the two pairs of methylene (B1212753) (–CH₂–) protons of the indoline core, and the methylene protons of the azidoacetyl group.

Aromatic Protons: The four protons on the benzene (B151609) ring of the indoline moiety would typically appear in the downfield region (δ 7.0-8.2 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position and substitution.

Indoline Aliphatic Protons: The two methylene groups of the five-membered ring (at positions 2 and 3) would resonate further upfield. The protons at C3 are typically a triplet around δ 3.1-3.3 ppm, while the protons at C2, being adjacent to the nitrogen atom, are shifted further downfield to around δ 4.1-4.3 ppm, also appearing as a triplet.

Azidoacetyl Protons: The methylene protons of the azidoacetyl group (–CO–CH₂–N₃) are adjacent to both a carbonyl group and an azide group. They would appear as a sharp singlet in the region of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy: This technique provides a spectrum of all the unique carbon atoms in the molecule. Key signals for this compound would include the amide carbonyl carbon (δ ~165-170 ppm), the aromatic carbons (δ ~110-150 ppm), the indoline aliphatic carbons (C2 and C3), and the azidoacetyl methylene carbon (δ ~50-60 ppm).

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships, confirming the connectivity of protons within the indoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework, such as connecting the azidoacetyl group to the indoline nitrogen. core.ac.uk

| Position/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| -CO-C H₂-N₃ | ¹³C | ~50-60 | - |

| -CO-C H₂-N₃ | ¹H | ~4.0-4.5 | Singlet (s) |

| Indoline C2 | ¹³C | ~50-55 | - |

| Indoline H2 | ¹H | ~4.1-4.3 | Triplet (t) |

| Indoline C3 | ¹³C | ~28-32 | - |

| Indoline H3 | ¹H | ~3.1-3.3 | Triplet (t) |

| Indoline Aromatic | ¹³C | ~110-150 | - |

| Indoline Aromatic | ¹H | ~7.0-8.2 | Multiplet (m) |

| Amide C =O | ¹³C | ~165-170 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. uab.edu

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the molecular weight of this compound with exceptional accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be a primary focus.

Fragmentation Analysis: When subjected to ionization methods that impart more energy, such as Electron Impact (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecular ion fragments in a predictable manner. The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would include:

Loss of Nitrogen: A characteristic fragmentation for azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This results in a prominent fragment ion at [M-28]⁺.

Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can lead to the formation of an indolinylcarbonyl cation or related fragments.

Cleavage of the N-Acyl Bond: The bond between the indoline nitrogen and the acetyl carbonyl carbon can cleave, leading to fragments corresponding to the indoline cation and the azidoacetyl radical, or vice versa. The fragmentation of the indole (B1671886) core itself can also occur. scirp.orgnih.gov

| Fragment Description | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₀H₁₀N₄O]⁺˙ | 202.09 |

| Loss of Nitrogen | [M - N₂]⁺˙ | 174.08 |

| Loss of Azidomethylene Radical | [M - •CH₂N₃]⁺ | 147.05 |

| Indoline Cation | [C₈H₉N]⁺ | 119.07 |

| Loss of Azidoacetyl Group | [M - C₂H₂N₃O]⁺ | 118.07 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.gov This technique is the gold standard for establishing absolute configuration and detailed conformational information. nih.gov

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

The data obtained from an X-ray crystallographic analysis would provide:

Unambiguous Connectivity: Definitive confirmation of the atomic connections.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Conformational Details: The preferred conformation of the indoline ring and the orientation of the azidoacetyl substituent relative to the ring system.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant hydrogen bonds, van der Waals forces, or other non-covalent interactions.

Although obtaining a suitable crystal can be a rate-limiting step, the detailed structural insights provided by this method are unparalleled.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. nih.gov

Mode: Reversed-phase HPLC (RP-HPLC) is typically the mode of choice. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid).

Detection: A UV detector is commonly used, as the indoline ring contains a strong chromophore that absorbs UV light. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Validation: A validated HPLC method can provide precise and accurate quantification of purity and can be used to track the stability of the compound over time. mdpi.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column. For a compound to be analyzed by GC, it must be volatile and thermally stable enough to be vaporized without decomposition. iiste.org The suitability of GC for this compound would need to be determined experimentally, as organic azides can be thermally labile. If the compound is not sufficiently stable, derivatization to a more stable analogue may be required. A Flame Ionization Detector (FID) would be a common choice for detection.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector | Primary Application |

|---|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Water/Acetonitrile Gradient | UV-Vis Diode Array (DAD) | Purity Assessment, Quantification |

| GC | Polysiloxane (e.g., DB-5) | Inert Gas (He, N₂) | Flame Ionization (FID) | Purity Assessment (if thermally stable) |

Future Directions and Emerging Research Avenues for N Acylazidoindoline Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of azidoindolines often involves multi-step processes and the use of hazardous reagents. mdpi.com Future research is heavily focused on developing more efficient and sustainable methods that align with the principles of green chemistry. Key areas of development include the use of electrochemical and photochemical azidations, which can proceed under mild conditions without the need for harsh oxidants or expensive metal catalysts. researchgate.netmdpi.com These radical-based technologies offer significant advantages over methods that rely on hypervalent iodine reagents, which are costly and generate stoichiometric byproducts. mdpi.com

The drive for sustainability also emphasizes improving the atom economy of synthetic routes. This involves designing reactions where a greater proportion of the atoms from the starting materials are incorporated into the final product. Research into catalytic systems, particularly those using earth-abundant metals, is a promising avenue for reducing waste and cost. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, further enhances efficiency by reducing the need for intermediate purification steps and minimizing solvent usage.

Table 1: Comparison of Synthetic Strategies for Azidoindolines

| Method | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chemical Oxidation | Hypervalent iodine reagents (e.g., PhI(OAc)2), NaN3 | Well-established, predictable reactivity | High cost, stoichiometric waste, potentially harsh conditions |

| Metal-Catalyzed Azidation | Cu, Fe, or Mn catalysts; Azide (B81097) source (e.g., TMSN3) | Catalytic, milder conditions, potential for enantioselectivity | Metal contamination, ligand cost |

| Electrochemical Azidation | Anodic oxidation, azide source in an undivided cell | Avoids chemical oxidants, high control over reaction potential | Requires specialized equipment, electrolyte optimization |

| Photochemical Azidation | Visible light, photosensitizer, azide source | Mild, "green" energy source, high selectivity | Can require specific chromophores, potential for side reactions |

Exploration of New Reactivity Modes and Cascade Processes

The azide group in N-acylazidoindolines is not merely a placeholder for an amine; it is a versatile functional group capable of a wide array of transformations, including the Staudinger reaction, aza-Wittig reaction, and "click" chemistry. okayama-u.ac.jp A significant future direction is the design of novel cascade reactions that leverage this reactivity to rapidly build molecular complexity from simple azidoindoline precursors. nih.gov

Expanding the Scope of Azidoindoline-Based Building Blocks in Complex Molecule Synthesis

The sp³-rich framework of the indoline (B122111) core is a highly desirable feature in modern drug discovery. researchgate.netmdpi.com N-acylazidoindolines serve as valuable building blocks for introducing this motif into larger, more complex molecules. The azide functionality can be readily converted to an amine, which can then be further elaborated, or it can be used in cycloaddition reactions to link the indoline scaffold to other molecular fragments.

Future research will focus on demonstrating the utility of these building blocks in the total synthesis of natural products and complex pharmaceutical agents. By incorporating the azidoindoline moiety early in a synthetic sequence, chemists can leverage its unique reactivity to facilitate challenging bond formations later on. The development of a diverse "toolbox" of variously substituted azidoindoline building blocks will be crucial for expanding their application in synthesizing a wide range of biologically active molecules. scispace.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The use of organic azides often raises safety concerns due to their potential instability. mdpi.com Continuous flow chemistry offers a powerful solution to this problem by performing reactions in small-volume, micro-structured reactors. In a flow system, hazardous reagents or intermediates are generated and consumed in situ, minimizing the amount present at any given time and significantly improving safety. The integration of azidoindoline synthesis and subsequent transformations into flow processes is a key area for future development, enabling safer scale-up for industrial applications.

Furthermore, automated synthesis platforms can accelerate the discovery of new reactions and bioactive molecules. By combining automated systems with miniaturized high-throughput screening, researchers can rapidly explore a vast chemical space. N-acylazidoindolines are ideal substrates for such platforms, allowing for the creation of large libraries of diverse indoline-containing compounds by reacting the azide with a wide array of alkynes, phosphines, or other partners.

Advances in Photo-Induced Reactions and Remote Functionalization

Photochemistry offers unique opportunities for activating molecules in ways that are not possible with traditional thermal methods. mdpi.com The application of photo-induced reactions to N-acylazidoindolines is an emerging research frontier. Visible-light photoredox catalysis, in particular, can generate radical species under exceptionally mild conditions, enabling novel transformations. researchgate.net Future work will likely explore the photo-induced fragmentation of the azide group to generate highly reactive nitrene intermediates, which can then undergo C-H insertion or cyclization reactions.

Another exciting avenue is remote functionalization, where a reactive site is generated at a position on the molecule that is distant from the initial functional group. By designing specialized N-acyl groups on the indoline nitrogen that can act as "directing groups" under photochemical conditions, it may be possible to selectively functionalize the typically less reactive positions of the indoline's benzene (B151609) ring. This would provide a powerful tool for creating novel substitution patterns that are difficult to access through conventional methods.

Computational Chemistry and Mechanistic Studies for Reaction Pathway Elucidation

As new reactions involving N-acylazidoindolines are discovered, a deep understanding of their underlying mechanisms is essential for optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly using techniques like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways.

Future research will increasingly rely on a synergistic approach combining experimental work with high-level computational modeling. These studies can map out potential energy surfaces, identify key transition states and intermediates, and explain the origins of regio- and stereoselectivity. For example, computational analysis can help rationalize the divergent reactivity of an azidoindoline under different catalytic or photochemical conditions, guiding the rational design of more efficient and selective transformations.

Design of Advanced Materials via Azidoindoline-Enabled Polymer Conjugation

The application of N-acylazidoindoline chemistry extends beyond small molecule synthesis into the realm of materials science. The azide group is a perfect handle for polymer modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction allows for the covalent attachment of indoline-containing molecules to polymer backbones or surfaces.

Emerging research is focused on using this strategy to design advanced materials with novel properties. For instance, polymers functionalized with indoline moieties could exhibit unique optical or electronic properties. This approach could be used to create new biocompatible materials for tissue engineering or to develop functional coatings and sensors. The versatility of azidoindoline-enabled polymer conjugation opens up a vast design space for creating next-generation smart materials tailored for a wide range of applications.

Q & A

Q. What interdisciplinary approaches enhance the application of this compound in bioconjugation studies?

- Methodological Answer :

- Click Chemistry : Optimize CuAAC conditions (e.g., ligand choice, Cu(I) source) for biomolecule tagging.

- In Vivo Testing : Use fluorescent probes to track azide reactivity in cellular models.

- Collaborative Frameworks : Partner with biologists to validate conjugation efficiency in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.